molecular formula C8H15NO3 B024942 N,N-di-isopropyloxamic acid CAS No. 104189-31-3

N,N-di-isopropyloxamic acid

Cat. No. B024942
M. Wt: 173.21 g/mol
InChI Key: GUIHAIUPQZQZNV-UHFFFAOYSA-N
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Description

N,N-di-isopropyloxamic acid (DIPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DIPA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of oxamic acid, and its chemical formula is C8H15NO3. DIPA has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism Of Action

The mechanism of action of N,N-di-isopropyloxamic acid is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can disrupt various biological processes, including enzyme activity and DNA replication. N,N-di-isopropyloxamic acid has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

N,N-di-isopropyloxamic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N,N-di-isopropyloxamic acid has also been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages And Limitations For Lab Experiments

N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. N,N-di-isopropyloxamic acid is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-di-isopropyloxamic acid has some limitations, including its potential toxicity and the need for caution when handling it.

Future Directions

There are several future directions for the study of N,N-di-isopropyloxamic acid. One potential application is in the development of new antimicrobial agents. N,N-di-isopropyloxamic acid could be used as a lead compound for the synthesis of new derivatives with improved antimicrobial properties. Another potential application is in the field of metal ion detection. N,N-di-isopropyloxamic acid could be used as a chelating agent for the detection of various metal ions in biological samples. Finally, N,N-di-isopropyloxamic acid could be studied for its potential use in cancer therapy. Its ability to disrupt DNA replication and enzyme activity could make it a promising candidate for the development of new cancer drugs.
Conclusion:
In conclusion, N,N-di-isopropyloxamic acid is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, chemistry, and biology, make it a promising compound for future study. The synthesis method is relatively straightforward, and N,N-di-isopropyloxamic acid has several advantages for use in laboratory experiments. However, caution should be exercised when handling N,N-di-isopropyloxamic acid due to its potential toxicity.

Scientific Research Applications

N,N-di-isopropyloxamic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. N,N-di-isopropyloxamic acid has also been studied for its potential use as a chelating agent and has been shown to bind to various metals such as copper, iron, and zinc.

properties

CAS RN

104189-31-3

Product Name

N,N-di-isopropyloxamic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C8H15NO3/c1-5(2)9(6(3)4)7(10)8(11)12/h5-6H,1-4H3,(H,11,12)

InChI Key

GUIHAIUPQZQZNV-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C(=O)O

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)O

synonyms

Acetic acid, [bis(1-methylethyl)amino]oxo- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

550 mg of methyl N,N-di-isopropyloxamate was dissolved in 20 ml of methanol. The resulting solution was stirred under ice-cooling, to which 15 ml of 1N aqueous solution of sodium hydroxide was added dropwise. After completion of the dropwise addition, the resultant mixture was stirred for 1 hour at room temperature. The solvent was distilled off from the resulting reaction solution under reduced pressure. The residue was added with 20 ml of 1N HCl. Insoluble white precipitates were collected by filtration, washed with chilled water and n-hexane, and then dried to obtain 180 mg of the title compound, N,N-di-isopropyloxamic acid as white solids.
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methyl N,N-di-isopropyloxamate
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